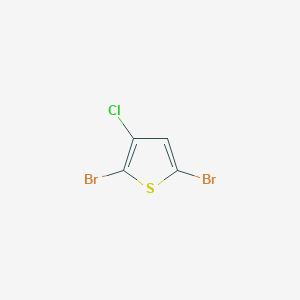

2,5-Dibromo-3-chlorothiophene

Descripción general

Descripción

2,5-Dibromo-3-chlorothiophene is a chloro-substituted thiophene derivative. It is an electron-deficient compound that has been used in the synthesis of medium to wide bandgap polymer semiconductors . This compound is particularly significant in the field of organic electronics due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-chlorothiophene typically involves the bromination of 3-chlorothiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions must be carefully controlled to ensure the selective bromination at the 2 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dibromo-3-chlorothiophene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

Substitution Reactions: The major products are typically substituted thiophenes.

Coupling Reactions: The products are often complex organic molecules used in electronic applications.

Aplicaciones Científicas De Investigación

Synthesis Techniques

2,5-Dibromo-3-chlorothiophene serves as a building block in the synthesis of various thiophene derivatives through methods such as:

- Palladium-Catalyzed Suzuki Cross-Coupling Reactions : This method allows for the formation of arylated thiophenes with potential biological activities, including anti-thrombolytic and biofilm inhibition properties .

- Direct Arylation Techniques : These techniques enable the creation of complex thiophene structures with high yields through the reaction with various heteroarenes .

Organic Electronics

This compound is widely utilized in the development of organic semiconductors for:

- Organic Photovoltaics (OPVs) : It is used to synthesize polymer semiconductors that exhibit medium to wide bandgap properties, essential for efficient light absorption and charge transport in solar cells .

- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the fabrication of OLED materials, enhancing their efficiency and stability.

| Application | Description | Key Benefits |

|---|---|---|

| Organic Photovoltaics | Used in polymer semiconductors | High efficiency, eco-friendly processing |

| Organic Light Emitting Diodes | Building block for OLED materials | Improved efficiency and stability |

Medicinal Chemistry

Recent studies have highlighted the potential medicinal applications of derivatives synthesized from this compound:

- Antimicrobial Activity : Compounds derived from this thiophene have shown significant biofilm inhibition and anti-thrombolytic activities, making them candidates for treating infections and thrombotic conditions .

- Anti-Cancer Properties : Certain derivatives have demonstrated promising anti-tumor activity against various cancer cell lines, indicating their potential as therapeutic agents .

| Compound | Activity Type | IC50 Value |

|---|---|---|

| 3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | Anti-tumor | 16 μM |

| 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | Biofilm inhibition | High activity |

Case Studies

-

Biofilm Inhibition Study :

A study evaluated the biofilm inhibition activity of several thiophene derivatives synthesized from this compound. The results indicated a strong correlation between substituent types on the aromatic rings and their biofilm inhibition capabilities. The compound with electron-withdrawing groups exhibited the highest activity . -

Anti-Thrombolytic Activity Evaluation :

Derivatives were tested for their thrombolytic activities compared to standard drugs. The results showed that certain compounds achieved significant lysis percentages, suggesting their potential use in thrombolytic therapy .

Mecanismo De Acción

The mechanism of action of 2,5-Dibromo-3-chlorothiophene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing bromine and chlorine atoms makes the thiophene ring more reactive towards nucleophiles and electrophiles . This reactivity is exploited in various synthetic applications to form complex organic molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dibromo-3-hexylthiophene

- 2,3-Dibromo-5-chlorothiophene

Comparison

2,5-Dibromo-3-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. Compared to 2,5-Dibromo-3-hexylthiophene, it is more electron-deficient, making it suitable for different types of electronic applications. 2,3-Dibromo-5-chlorothiophene, on the other hand, has a different substitution pattern, which affects its reactivity and applications .

Actividad Biológica

2,5-Dibromo-3-chlorothiophene is a synthetic compound belonging to the thiophene family, characterized by its electron-deficient nature due to the presence of bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 32431-91-7 |

| Molecular Formula | C₄HBr₂ClS |

| Molecular Weight | 276.38 g/mol |

| Purity | >97% |

| Melting Point | 24 °C - 25 °C |

| Appearance | Off-white powder/crystals |

This compound primarily functions as a building block in the synthesis of organic semiconductors. Its electron-deficient properties allow it to interact with various biological membranes and cellular components, influencing several biochemical pathways:

- Electron Donation : The compound can donate electrons to semiconductor materials, enhancing their electronic properties and efficiency in devices such as organic solar cells .

- Cellular Interaction : It has been shown to affect cell signaling pathways and gene expression, potentially impacting cellular metabolism and energy production.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that derivatives of this compound exhibit significant anti-tumor properties against various cancer cell lines. For instance, 2,5-dibromo-3-phenylthiophene demonstrated efficacy against specific cancer types.

- Hemolytic Activity : The compound exhibits moderate hemolytic activity, suggesting potential cytotoxic effects on red blood cells. This property is crucial for evaluating its safety profile in therapeutic applications .

- Biofilm Inhibition : Recent studies have explored its effectiveness in inhibiting biofilm formation, which is essential in preventing infections caused by biofilm-forming bacteria .

Case Studies

-

Antitumor Efficacy :

- A study evaluated the anti-tumor effects of various thiophene derivatives, including this compound. The results indicated a notable reduction in cell viability in multiple cancer cell lines, with IC50 values demonstrating its potency.

- Hemolytic Activity Assessment :

- Biofilm Inhibition Studies :

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the substitution pattern of 2,5-Dibromo-3-chlorothiophene?

- Methodological Answer : X-ray crystallography is critical for unambiguous structural determination, especially to resolve halogen positioning. For example, single-crystal diffraction can identify bond angles (e.g., C–Br and C–Cl bond lengths) and intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯π interactions). Crystallographic data such as unit cell parameters (e.g., for analogous brominated compounds) should be compared with computational models . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can differentiate between regioisomers by analyzing coupling constants and chemical shifts influenced by halogen electronegativity.

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Electrophilic halogenation of thiophene derivatives requires careful control of reaction conditions. Use directing groups or Lewis acids (e.g., FeCl) to enhance selectivity. Monitor reaction progress via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate intermediates. For bromination, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) minimizes side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the thiophene ring, reducing electrophilic substitution rates. However, steric hindrance at the 3-chloro position may favor coupling at the 2- and 5-bromo sites. Use Suzuki-Miyaura or Stille couplings with Pd catalysts, optimizing ligand systems (e.g., PPh or SPhos) to enhance yields. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for polyhalogenated thiophenes?

- Methodological Answer : Discrepancies between X-ray data (e.g., bond angles) and NMR-derived structures may arise from dynamic effects in solution. Perform variable-temperature NMR to assess conformational flexibility. Compare crystallographic data (e.g., C–Br bond lengths of ~1.89 Å) with gas-phase electron diffraction or neutron scattering results. For conflicting substitution patterns, synthesize isotopic analogs (e.g., deuterated derivatives) to validate spectroscopic assignments .

Q. How can non-covalent interactions (e.g., halogen bonding) in this compound be exploited for material design?

- Methodological Answer : Bromine and chlorine atoms participate in halogen bonding (e.g., Br⋯O/N interactions) and π-stacking, which can stabilize supramolecular architectures. Analyze crystal packing motifs (e.g., herringbone vs. layered structures) using Hirshfeld surface analysis. Design co-crystals with complementary acceptors (e.g., pyridine derivatives) to modulate electronic properties for organic semiconductors .

Q. Key Research Recommendations

- Prioritize X-ray crystallography for structural validation, referencing CCDC deposition protocols (e.g., CCDC 1828960) .

- Combine experimental and computational methods (DFT, MD simulations) to resolve electronic and steric effects.

- Avoid commercial synthesis routes; focus on regioselective methodologies for academic reproducibility.

Propiedades

IUPAC Name |

2,5-dibromo-3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFIWWRRJPGOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308157 | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-91-7 | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.